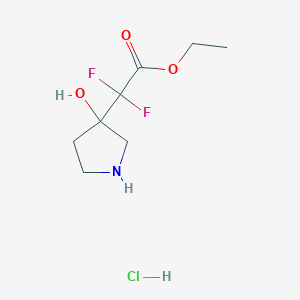

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride

Description

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a fluorinated pyrrolidine derivative with a molecular weight of 229.66 g/mol (calculated based on its molecular formula: C₈H₁₄ClF₂NO₂). This compound features a hydroxyl group on the pyrrolidine ring, a difluoroacetate ester moiety, and a hydrochloride salt counterion. It is primarily utilized in pharmaceutical and chemical research as a building block for synthesizing bioactive molecules, particularly those targeting neurological or metabolic pathways due to its structural resemblance to neurotransmitter analogs .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO3.ClH/c1-2-14-6(12)8(9,10)7(13)3-4-11-5-7;/h11,13H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFFZVTMXSLTTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1(CCNC1)O)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent like diethylaminosulfur trifluoride (DAST) or a similar reagent.

Esterification: The ethyl ester moiety is introduced through an esterification reaction, typically using ethanol and an acid catalyst.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the pyrrolidine ring can undergo oxidation to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share core features such as pyrrolidine/piperidine rings, fluorinated substituents, or ester functionalities. Below is a detailed comparison:

Table 1: Key Structural and Physical Properties

Key Differences and Implications

This modification may also influence binding affinity in biological targets (e.g., enzymes or receptors) via hydrogen bonding . In contrast, the discontinued analog (CAS 2408957-54-8) lacks this hydroxyl group, which might reduce metabolic stability or limit interactions in drug-receptor models .

Fluorination Effects: Both the target compound and its discontinued analog contain difluoroacetate esters, which increase electronegativity and metabolic resistance compared to non-fluorinated esters (e.g., ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride) .

Ring Size and Heterocycle Variations :

- Piperidine-based analogs (e.g., Ethyl 1-(piperidin-3-yl)-1H-pyrazole-4-carboxylate hydrochloride) exhibit larger ring sizes, which may confer conformational flexibility but reduce ring strain compared to pyrrolidine derivatives .

- Azetidine-containing compounds (e.g., 5-(azetidin-3-yl)imidazolidine-2,4-dione) have smaller, strained rings that may enhance reactivity or selectivity in medicinal chemistry applications .

Biological Activity

Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of pyrrolidine derivatives. Its chemical structure features a pyrrolidine ring with a hydroxyl group and a difluoroacetate moiety. The synthesis typically involves the reaction of ethyl acetate with a pyrrolidine derivative under acidic or basic conditions, optimizing parameters such as temperature and pressure for high yield and purity .

Synthetic Route Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Esterification | Ethyl acetate + Pyrrolidine derivative | Acidic/Basic Catalysis |

| 2 | Purification | Crystallization/Chromatography | Controlled Temperature |

Biological Activity

The biological activity of this compound has been investigated in various studies. It exhibits potential antimicrobial , antiviral , and anticancer properties.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial effects against various bacterial strains. For instance, it has shown effectiveness against both gram-positive and gram-negative bacteria, suggesting its potential as an antibacterial agent.

Antiviral Properties

Preliminary studies have indicated that this compound may inhibit viral replication in specific cell lines. The exact mechanism involves interaction with viral enzymes or receptors, modulating their activity.

Anticancer Potential

In vitro studies have explored the compound's ability to induce apoptosis in cancer cell lines. The presence of the difluoroacetate moiety may enhance its lipophilicity, improving cellular uptake and bioavailability.

The mechanism of action for this compound involves binding to specific molecular targets within cells. It may act on enzymes or receptors involved in metabolic pathways, leading to altered biological responses .

Case Studies

-

Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) that indicate significant antibacterial activity.

Bacterial Strain MIC (mg/mL) Staphylococcus aureus 10 Escherichia coli 20 - Anticancer Activity : In a controlled study using human cancer cell lines, the compound exhibited a dose-dependent increase in apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.